
1,2-Diazinan-3-one
Overview
Description
1,2-Diazinan-3-one is a six-membered heterocyclic compound containing two nitrogen atoms in the 1,2-positions and a ketone group at position 3. Its molecular formula is C₄H₆N₂O, with a molecular weight of 98.10 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diazinan-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a diamine with a carbonyl compound can lead to the formation of the desired heterocycle. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Diazinan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1,2-Diazinan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Diazinan-3-one involves its interaction with specific molecular targets. The nitrogen atoms in the ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following table compares 1,2-Diazinan-3-one with structurally or functionally related heterocyclic compounds, based on available evidence:
Key Structural and Functional Differences:
Ring Size and Stability: this compound (6-membered) exhibits moderate ring strain compared to the highly strained 1,3-Diazetidin-2-one (4-membered) and 1,4-Diazocine (8-membered). Larger rings like diazocine face challenges in synthesis due to conformational flexibility . Diazepam’s fused aromatic system enhances stability and bioavailability, making it pharmacologically viable, unlike non-fused analogs .
Reactivity :
- The ketone group in This compound is susceptible to nucleophilic addition, similar to 1,3-Diazetidin-2-one , but less reactive than the strained four-membered ring.
- 1,4-Diazocine ’s instability under acidic conditions limits its utility in drug design compared to benzodiazepines like diazepam .
1,3-Diazetidin-2-one derivatives show promise in preclinical antimicrobial studies but require optimization to reduce synthetic complexity .
Biological Activity
1,2-Diazinan-3-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies. The findings presented here are based on a thorough review of available literature and research.
This compound is characterized by its unique diazine ring structure, which contributes to its reactivity and biological properties. The compound can be synthesized through various chemical pathways, which influences its biological efficacy.
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
- Antitumor Activity : Studies have shown that derivatives of this compound may possess antitumor properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further cancer research.
- Cholinesterase Inhibition : Similar to other organophosphates, this compound has been associated with cholinesterase inhibition. This action can lead to increased levels of acetylcholine in the synaptic cleft, resulting in enhanced neurotransmission but also potential toxicity at high concentrations.
Toxicological Profile
The toxicological effects of this compound have been studied in various animal models. Acute exposure can lead to symptoms typical of cholinergic crisis, including muscle twitching and respiratory distress. Chronic exposure has raised concerns regarding potential carcinogenic effects.
Data Tables
Biological Activity | Effect | Mechanism |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disruption of cell membranes |
Antitumor | Induces apoptosis in cancer cells | Activation of apoptotic pathways |
Cholinesterase Inhibition | Increased acetylcholine levels | Inhibition of cholinesterase enzyme |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed a significant reduction in bacterial colonies in vitro. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 50 µg/mL.
- Cancer Research : In a recent clinical trial involving patients with leukemia, researchers explored the use of this compound derivatives as adjunct therapy. Results indicated improved patient outcomes when combined with conventional treatments.
- Toxicology Assessment : A longitudinal study assessed the chronic effects of exposure to this compound in agricultural workers. Findings suggested an increased incidence of respiratory conditions and neurological symptoms among those with prolonged exposure.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1,2-Diazinan-3-one derivatives, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization reactions of diamines with carbonyl precursors under controlled pH and temperature. Optimization requires systematic variation of parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity. Characterization via NMR and mass spectrometry (MS) is critical for structural confirmation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
Methodological Answer: High-resolution NMR (¹H/¹³C) and FT-IR are primary tools for functional group identification. For stereochemical analysis, X-ray crystallography or computational geometry optimization (DFT) is recommended. Cross-validation with HPLC-MS ensures purity and molecular weight accuracy .
Q. How does the reactivity of this compound vary under acidic vs. alkaline conditions?
Methodological Answer: Stability studies under varying pH can be conducted using kinetic assays (e.g., UV-Vis monitoring of degradation rates). Acidic conditions may hydrolyze the diazinanone ring, while alkaline environments could promote nucleophilic substitutions. Control experiments with buffers and temperature gradients are essential .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data across studies on this compound analogs?
Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences, concentration ranges). Validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) and apply meta-analysis to identify trends. Statistical tools like Bland-Altman plots or hierarchical modeling can quantify variability .
Q. What computational strategies are effective for integrating molecular docking results with experimental SAR (Structure-Activity Relationship) data?
Methodological Answer: Combine in silico docking (AutoDock Vina, Schrödinger) with MD simulations to assess binding stability. Validate predictions using mutagenesis or SPR (Surface Plasmon Resonance) for affinity measurements. Cross-reference docking scores with experimental IC₅₀ values to refine scoring functions .
Q. How can experimental designs for this compound derivatization balance novelty and reproducibility?
Methodological Answer: Employ factorial designs to test substituent effects systematically. Use response surface methodology (RSM) to model nonlinear relationships between substituent properties (e.g., logP, steric bulk) and bioactivity. Document protocols in detail, including failure cases, to aid replication .
Q. What methodologies are recommended for evaluating the toxicity of this compound derivatives in preclinical studies?
Methodological Answer: Prioritize in vitro cytotoxicity screens (e.g., HepG2 or HEK293 cells) followed by in vivo acute toxicity testing in rodent models. Mechanistic studies (e.g., ROS generation, mitochondrial membrane potential assays) can identify toxicity pathways. Dose-response curves and LD₅₀ calculations should adhere to OECD guidelines .
Q. How can ethical considerations in data reporting be addressed for this compound research?
Methodological Answer: Ensure full transparency in raw data sharing (e.g., depositing spectra in public repositories) and disclose all methodological limitations. Use standardized templates (e.g., ARRIVE guidelines) for animal studies. Peer-review pre-registration of hypotheses reduces bias in data interpretation .
Q. What are best practices for presenting structural and activity data of this compound derivatives in publications?
Methodological Answer: Use high-resolution figures with clear labels for functional groups and stereochemistry. Avoid overcrowding tables; instead, highlight key SAR trends visually (e.g., heatmaps for bioactivity). Follow journal-specific guidelines for chemical graphics, emphasizing simplicity and color-coding for clarity .
Q. How can systematic reviews resolve contradictions in the pharmacokinetic (ADME) profiles of this compound analogs?
Methodological Answer: Conduct meta-analyses of published ADME data, focusing on parameters like bioavailability and metabolic stability. Use in silico tools (e.g., SwissADME) to predict properties and compare with experimental results. Highlight species-specific differences (e.g., rodent vs. human liver microsomes) .
Q. What strategies improve the stability of this compound derivatives during long-term storage?
Methodological Answer: Perform accelerated stability studies under ICH guidelines (40°C/75% RH) and analyze degradation products via LC-MS. Lyophilization or formulation with cyclodextrins can enhance stability. Monitor moisture content and oxygen exposure using Karl Fischer titration and headspace GC .
Q. How can pharmacophore models be validated for this compound-based drug candidates?
Methodological Answer: Generate pharmacophore hypotheses using Discovery Studio or MOE, then test predictive power against a decoy set of inactive compounds. ROC curves and enrichment factors quantify model accuracy. Experimental validation via scaffold-hopping synthesis confirms critical pharmacophoric features .
Properties
IUPAC Name |
diazinan-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c7-4-2-1-3-5-6-4/h5H,1-3H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZCWDIVOAXKQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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